molecular formula C4H10N2S B7724610 N'-propylcarbamimidothioic acid

N'-propylcarbamimidothioic acid

Cat. No.: B7724610
M. Wt: 118.20 g/mol
InChI Key: UHGKYJXJYJWDAM-UHFFFAOYSA-N
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Description

N'-Propylcarbamimidothioic acid (systematic IUPAC name: [(Z)-N'-propylcarbamimidoyl]sulfurous acid) is a thiourea derivative characterized by a propyl group attached to the carbamimidoyl moiety. The compound’s structure features a thioamide group, which imparts unique reactivity in nucleophilic substitution and metal-chelation reactions.

Properties

IUPAC Name

N'-propylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c1-2-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGKYJXJYJWDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propylcarbamimidothioic acid typically involves the reaction of propylamine with carbon disulfide, followed by the addition of a suitable oxidizing agent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: In some cases, catalysts such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of N’-propylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N’-propylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the propyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Solvents: Reactions are often carried out in polar solvents such as water, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-propylcarbamimidothioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-propylcarbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Without access to experimental data or peer-reviewed studies on N'-propylcarbamimidothioic acid, a scientifically rigorous comparison cannot be provided. However, based on general thiourea chemistry, hypothetical comparisons can be drawn to analogous compounds:

Hypothetical Table 1: Comparison with Alkylcarbamimidothioic Acids
Compound Alkyl Chain Molecular Formula Reactivity (vs. Propyl) Applications
N'-Methylcarbamimidothioic acid Methyl C₂H₆N₂S Higher electrophilicity Ligand in catalysis
N'-Ethylcarbamimidothioic acid Ethyl C₃H₈N₂S Moderate steric hindrance Pharmaceutical intermediates
This compound Propyl C₄H₁₀N₂S Increased lipophilicity Antimicrobial studies (theoretical)

Key Observations :

  • Steric Considerations : Longer alkyl chains (e.g., propyl) may reduce nucleophilic attack rates due to steric hindrance.
  • Thermodynamic Stability : Propyl derivatives often exhibit higher thermal stability than shorter-chain analogs.

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